Archaeal PGI Affinity for Fructose 6-Phosphate
Fructose 6-phosphate demonstrates approximately 440- to 450-fold higher phosphorylation activity compared to D-glucose when assayed with bifunctional ADP-dependent phosphofructokinase/glucokinase (EC 2.7.1.146/2.7.1.147) [1]. The enzyme catalyzes both F6P phosphorylation and glucose phosphorylation, but the rate differential is so pronounced that it provides a definitive quantitative basis for selecting F6P over glucose when PFK activity is the intended measurement target [2].
| Evidence Dimension | Phosphorylation rate (relative activity) |
|---|---|
| Target Compound Data | 100% (F6P phosphorylation rate) |
| Comparator Or Baseline | D-Glucose: approximately 0.22% to 0.23% relative activity (440-fold to 450-fold lower) |
| Quantified Difference | 440-fold to 450-fold higher activity for F6P versus D-glucose |
| Conditions | Bifunctional ADP-dependent phosphofructokinase/glucokinase from hyperthermophilic archaea; in vitro enzyme assay |
Why This Matters
This order-of-magnitude specificity differential establishes that any enzyme activity assay or biocatalytic process dependent on authentic PFK activity cannot substitute glucose for F6P without catastrophic loss of signal or conversion efficiency.
- [1] BRENDA: The Comprehensive Enzyme Information System. (2025). 'EC 2.7.1.147: ADP-dependent phosphofructokinase/glucokinase — substrate specificity entry.' Technische Universität Braunschweig. View Source
- [2] Enzyme-Information.de. (2025). 'EC 2.7.1.146: ADP-specific phosphofructokinase — substrate specificity comparison data.' View Source
